molecular formula C8H12N2O2 B3022595 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione CAS No. 6589-40-8

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

Cat. No.: B3022595
CAS No.: 6589-40-8
M. Wt: 168.19 g/mol
InChI Key: IETJLUWMDPBGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione, more commonly known by its industrial name ISOCIL, is a brominated uracil derivative supplied for research applications. This compound is characterized by its pyrimidine-2,4-dione core structure with specific methyl and isopropyl substitutions . Research into this compound has primarily focused on its role as a herbicidal and mildewstatic agent. It has been used in agricultural research for the selective control of broadleaf weeds in cereal crops such as wheat and barley . Its mechanism of action in this context is understood to involve the disruption of essential enzymatic pathways in susceptible plants, interfering with cell division and growth processes. Furthermore, its applications extend to industrial microbiology research, where it functions as a mildewcide in studies aimed at preserving materials like coatings, paints, building materials, adhesives, and textiles . Researchers value this compound for its selective phytotoxicity and chemical stability. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-7(11)4-6(3)9-8(10)12/h4-5H,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETJLUWMDPBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290539
Record name 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-40-8
Record name NSC69217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-3-(2-chlorophenyl)propanoate with various amine derivatives under mild conditions can lead to the formation of the desired pyrimidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydrogen atoms on the pyrimidine ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications CAS Number Reference
6-Methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione C9H14N2O2 6-CH3, 3-(CH(CH3)2) Lipophilic; potential pharmacological use Not provided Target
6-Methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione C9H14N2O2 6-CH3, 3-(CH(CH2CH3)CH2CH3) Structural analog with sec-butyl group 6589-36-2
6-Amino-1,3-dimethylpyrimidine-2,4-dione C6H8N4O2 6-NH2, 1-CH3, 3-CH3 Hydrogen bonding capability; intermediates 874-14-6
6-Methoxypyrimidine-2,4(1H,3H)-dione C5H6N2O3 6-OCH3 Electron-rich; reactive in substitutions 29458-38-6
3-Phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7) C18H18N2O2 Imidazolidine core with aryl groups Cardiovascular effects in rats Not provided

Physicochemical Properties

  • Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to 6-methoxy (polar OCH3) or 6-amino (polar NH2) analogs. This may improve membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Alkyl substituents (methyl, isopropyl) generally increase thermal stability compared to aryl or heteroaromatic substituents (e.g., IM-7 in ).

Biological Activity

6-Methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by its diketone functional groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of 168.19 g/mol. The structure can be represented as follows:

Structure C8H12N2O2\text{Structure }\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The presence of diketone groups contributes significantly to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogens effectively. For instance, a study demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
Derivative A0.22Staphylococcus aureus
Derivative B0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The diketone functionality is also linked to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.

Anticancer Potential

This compound has shown promise in anticancer studies. Structural analogs have been identified as selective inhibitors for various cancer-related targets, such as the epidermal growth factor receptor (EGFR). This suggests a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The diketone groups can form hydrogen bonds or coordinate with metal ions in enzymes, influencing their activity . Binding studies using techniques like surface plasmon resonance have confirmed its interaction with key biological targets.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives derived from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

What are the optimal synthetic methodologies for preparing 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione?

Basic Research Question
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted β-keto esters or α,β-unsaturated carbonyl compounds with urea or thiourea derivatives. For example, refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in absolute ethanol under basic conditions (e.g., sodium ethoxide) yields pyrimidine-dione derivatives. Post-reaction purification via recrystallization (e.g., using water or ethanol) ensures high purity . Alkylation reactions, such as using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, can introduce substituents at the N1 position .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and confirm hydrogen bonding patterns (e.g., NH protons resonate downfield at δ 10–12 ppm).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonded dimer formations (e.g., N–H⋯O interactions between pyrimidine-dione and water molecules) .
  • FT-IR: Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH vibrations (~3200 cm1^{-1}).

How can computational models predict the biological activity of pyrimidine-dione derivatives?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., antimicrobial enzymes or kinase receptors). For instance, docking studies with thieno[2,3-d]pyrimidine derivatives reveal interactions with ATP-binding pockets in kinases .
  • QSAR Models: Correlate substituent electronic/steric properties (e.g., Hammett constants) with bioactivity data to prioritize synthetic targets .
  • MD Simulations: Assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .

How to resolve contradictions in reaction yields or purity during synthesis?

Advanced Research Question
Methodological Answer:

  • HPLC-MS Analysis: Detects side products (e.g., unreacted intermediates) and quantifies purity. Adjust reaction time/temperature to suppress byproducts.
  • Troubleshooting Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol) improve crystallization .
  • Catalyst Optimization: Screen bases (K2_2CO3_3 vs. NaH) to minimize dealkylation or over-reduction. For example, K2_2CO3_3 in DMF selectively alkylates NH groups without side reactions .

What strategies enhance the biological activity of pyrimidine-dione derivatives?

Advanced Research Question
Methodological Answer:

  • Bioisosteric Replacement: Substitute the 3-propan-2-yl group with fluorinated or heteroaromatic moieties (e.g., trifluoromethyl or thiazole) to improve metabolic stability .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the NH position to enhance bioavailability .
  • Targeted Modifications: Attach sulfonamide or piperazine groups to increase affinity for bacterial dihydropteroate synthase or kinase inhibitors .

How to validate hydrogen bonding interactions in pyrimidine-dione crystals?

Advanced Research Question
Methodological Answer:

  • Single-Crystal XRD: Directly visualizes intermolecular N–H⋯O and O–H⋯O bonds. For example, dimeric structures formed via N1–H⋯O4 interactions are resolved at 0.84 Å resolution .
  • DFT Calculations: Compute bond lengths and angles (e.g., using Gaussian software) to compare with experimental data.
  • VT-NMR: Monitors temperature-dependent NH proton shifts to confirm dynamic hydrogen bonding .

What in vitro assays are suitable for evaluating antimicrobial activity?

Advanced Research Question
Methodological Answer:

  • Broth Microdilution (CLSI Guidelines): Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Time-Kill Assays: Assess bactericidal kinetics by sampling at 0, 4, 8, and 24 hours post-treatment.
  • Biofilm Inhibition: Quantify biomass reduction via crystal violet staining in 96-well plates .

How to analyze regioselectivity in alkylation/arylation reactions?

Advanced Research Question
Methodological Answer:

  • Isotopic Labeling: Use 15^{15}N-labeled urea to track NH vs. carbonyl reactivity via 15^{15}N NMR.
  • Competitive Experiments: React equimolar substrates (e.g., benzyl chloride vs. allyl bromide) and quantify products via GC-MS to determine preference.
  • Computational Mapping: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.